molecular formula C13H12O6 B11052980 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No. B11052980
M. Wt: 264.23 g/mol
InChI Key: XRSPFSAIGMZJDZ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxotetrahydrofuran-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring fused to a tetrahydrofuran ring, with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. One common method involves the use of benzenesulfonyl chloride in the presence of an aqueous sodium carbonate solution to yield the desired product . The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the overall yield and reduce production costs. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties

properties

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C13H12O6/c14-11-6-8(13(15)16)12(19-11)7-1-2-9-10(5-7)18-4-3-17-9/h1-2,5,8,12H,3-4,6H2,(H,15,16)

InChI Key

XRSPFSAIGMZJDZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3C(CC(=O)O3)C(=O)O

Origin of Product

United States

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